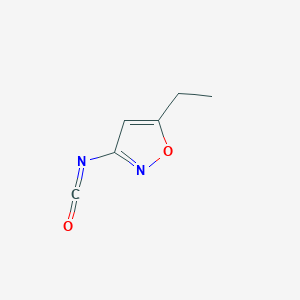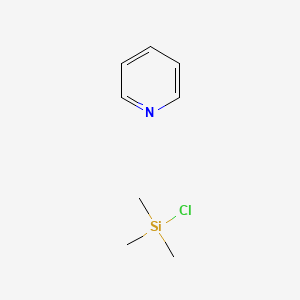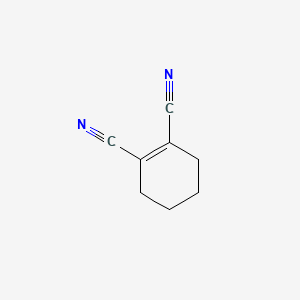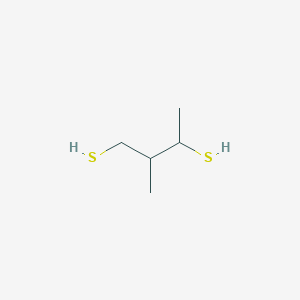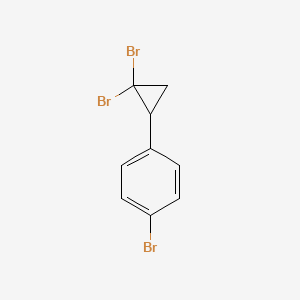
2H-Pyran-3-carboxaldehyde, tetrahydro-6,6-dimethyl-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-3-carboxaldehyde, tetrahydro-6,6-dimethyl-4-oxo- is an organic compound that belongs to the class of pyran derivatives It is characterized by a six-membered ring containing one oxygen atom and a carboxaldehyde group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-3-carboxaldehyde, tetrahydro-6,6-dimethyl-4-oxo- can be achieved through several synthetic routes. One common method involves the hydrogenation of 3,4-dihydro-2H-pyran using a catalyst such as Raney nickel . This process converts the double bonds in the pyran ring to single bonds, resulting in the formation of the tetrahydro derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation reactions under controlled conditions. The use of high-pressure hydrogen gas and efficient catalysts ensures the complete conversion of starting materials to the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol to facilitate the dissolution of reactants and products.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran-3-carboxaldehyde, tetrahydro-6,6-dimethyl-4-oxo- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyran ring can be substituted with other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Bromine (Br₂) in the presence of a catalyst such as iron (Fe).
Major Products Formed
Oxidation: 2H-Pyran-3-carboxylic acid, tetrahydro-6,6-dimethyl-4-oxo-.
Reduction: 2H-Pyran-3-methanol, tetrahydro-6,6-dimethyl-4-oxo-.
Substitution: Various substituted pyran derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2H-Pyran-3-carboxaldehyde, tetrahydro-6,6-dimethyl-4-oxo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of 2H-Pyran-3-carboxaldehyde, tetrahydro-6,6-dimethyl-4-oxo- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in various biochemical processes, influencing cellular functions and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyran-2-carboxaldehyde, 3,4-dihydro-: Another pyran derivative with similar structural features but different reactivity and applications.
Tetrahydro-2H-pyran-3-carboxylic acid: A related compound with a carboxylic acid group instead of an aldehyde group.
Uniqueness
2H-Pyran-3-carboxaldehyde, tetrahydro-6,6-dimethyl-4-oxo- is unique due to its specific substitution pattern and the presence of both an aldehyde and a tetrahydro pyran ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
Propiedades
Número CAS |
53854-98-1 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
6,6-dimethyl-4-oxooxane-3-carbaldehyde |
InChI |
InChI=1S/C8H12O3/c1-8(2)3-7(10)6(4-9)5-11-8/h4,6H,3,5H2,1-2H3 |
Clave InChI |
URLKUKMCKNPDIR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C(CO1)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride](/img/structure/B14645536.png)

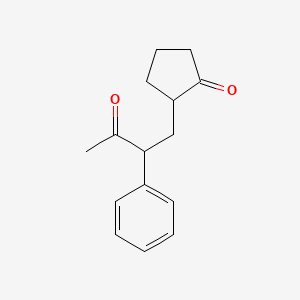

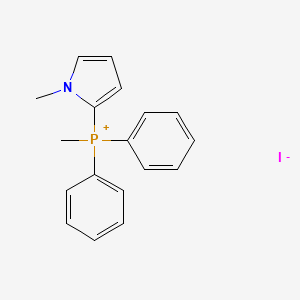

![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14645550.png)
